4-甲基雌酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Research on related compounds shows the selective synthesis of isomeric monomethyl ethers utilizing the formation of seven-membered ring lactone by dehydration with acetic anhydride. Enzymic and chemical O-methylation have been examined, highlighting the reactivity of hydroxy groups in such compounds both chemically and enzymatically (Suzuki et al., 1998).

Molecular Structure Analysis

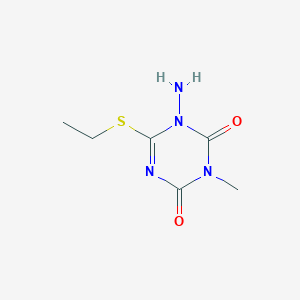

The molecular structure of compounds related to 4-Methylestrone, such as 4-hydroxyestrogens, has been established through techniques like nuclear magnetic resonance, infrared, and mass spectra. These methods provide detailed insights into the arrangement of atoms and the chemical bonds within molecules, crucial for understanding their biological activity and chemical properties (Stubenrauch et al., 1977).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Methylestrone and similar compounds involve complex interactions and transformations. Studies have described total syntheses of related compounds, highlighting key steps such as stereospecific introduction of groups and reduction of ring structures, which are essential in forming the final products with desired characteristics (Birch & Subba, 1970).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are vital for understanding how 4-Methylestrone behaves in different environments and for its formulation in various applications. Although specific studies on 4-Methylestrone were not identified, research on analogous compounds provides valuable insights into these aspects and their implications on bioavailability and stability.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for comprehending the utility and safety of 4-Methylestrone. Investigations into the O-methylation of related compounds reveal insights into their reactivity and the formation of metabolites, which are significant for assessing their biological effects and potential therapeutic applications (Shimada et al., 1982).

科学研究应用

神经保护

4-甲基雌酮,作为一种内源性雌激素代谢产物,已被发现对氧化性神经毒性具有很强的保护作用 {svg_1}. 这种作用比另一种雌激素17β-雌二醇更强 {svg_2}. 4-甲基雌酮的神经保护作用涉及由SIRT1介导的p53脱乙酰化导致的p53细胞质易位增加 {svg_3}.

中枢神经系统中的代谢途径

雌激素4-羟化,产生4-甲基雌酮,是中枢神经系统的主要代谢途径 {svg_4}. 这表明4-甲基雌酮在中枢神经系统功能中起着重要作用 {svg_5}.

抗氧化损伤

4-甲基雌酮已被证明可以保护神经元免受氧化损伤 {svg_6}. 这尤其重要,因为氧化应激被认为是神经退行性疾病发展的重要病因 {svg_7}.

癌症研究中的潜在用途

4-甲基雌酮被列为癌症研究化学品和分析标准类别中的产品 {svg_8}. 这表明它可能在癌症研究中具有潜在的应用,尽管没有提供具体细节 {svg_9}.

作用机制

While the specific mechanism of action for 4-Methylestrone is not explicitly mentioned, it is known that it has estrogenic activity similarly to estrone and 4-hydroxyestrone . Estrogens like these typically work by binding to and activating the estrogen receptor, which then modulates the transcription of target genes .

未来方向

4-Methylestrone is being used as an intermediate in the synthesis of 4-substituted estrone and estradiol derivatives with inhibitory activities towards steroid sulfatase . This is a target for therapeutic intervention in treating breast cancer , indicating potential future directions in medical research and treatment development.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 4-Methylestrone can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Estrone", "Methyl iodide", "Sodium hydroxide", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Estrone is reacted with methyl iodide and sodium hydride in dimethylformamide to form 4-methyl estrone.", "Step 2: The product from step 1 is then treated with sodium hydroxide in methanol to form the sodium salt of 4-methyl estrone.", "Step 3: The sodium salt is then acidified with hydrochloric acid to form 4-methyl estrone.", "Step 4: The product from step 3 is purified by recrystallization from a mixture of methanol and water, and the resulting 4-methyl estrone is obtained as a white crystalline solid.", "Step 5: The final product can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy." ] } | |

CAS 编号 |

68969-90-4 |

分子式 |

C₁₉H₂₄O₂ |

分子量 |

284.39 |

同义词 |

3-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one |

产品来源 |

United States |

Q & A

Q1: What is the significance of the synthetic route for 4-methylestrone described in the paper?

A1: The paper describes a novel and efficient synthesis of 4-methylestrone using 4-formylestrone as a precursor. [] The key innovation is the use of a tert-butyl group as a positional protecting group during the synthesis. This strategy prevents unwanted reactions at the 2-position of the estrone molecule, leading to higher yields and a more streamlined synthesis compared to previous methods. [] This synthetic route offers a valuable tool for further research and potential applications of 4-methylestrone and other C-4 modified estrogens.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。